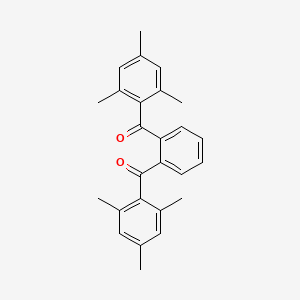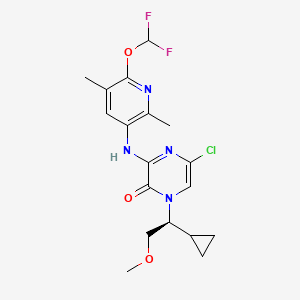
(S)-5-chloro-1-(1-cyclopropyl-2-methoxyethyl)-3-(6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino)pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BMS-763534 is a pyrazinone-containing compound known for its role as an antagonist targeting the corticotropin-releasing factor/hormone receptor 1. This compound has shown high affinity and potency in binding to the receptor, making it a significant molecule in the study of neurological disorders such as depression and anxiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BMS-763534 involves multiple steps, starting with the preparation of the pyrazinone core. The key steps include:
Formation of the pyrazinone ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of substituents: The cyclopropyl, methoxyethyl, and difluoromethoxy groups are introduced through a series of substitution reactions.
Final assembly: The final product is obtained through purification and crystallization processes.
Industrial Production Methods
Industrial production of BMS-763534 follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors to carry out the cyclization and substitution reactions.
Purification: Employing techniques such as chromatography and crystallization to ensure high purity.
Quality control: Rigorous testing to meet industry standards for pharmaceutical compounds.
Analyse Des Réactions Chimiques
Types of Reactions
BMS-763534 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl and pyrazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed under controlled temperatures and solvents.
Major Products
The major products formed from these reactions include various derivatives of BMS-763534 with modified functional groups, which can be used for further research and development .
Applications De Recherche Scientifique
BMS-763534 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Investigated for its effects on cellular pathways and receptor binding.
Medicine: Explored as a potential therapeutic agent for neurological disorders such as depression and anxiety.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mécanisme D'action
BMS-763534 exerts its effects by binding to the corticotropin-releasing factor/hormone receptor 1. This binding inhibits the receptor’s activity, leading to a decrease in the production of cyclic adenosine monophosphate (cAMP) in cells. The inhibition of this pathway is associated with anxiolytic and antidepressant effects, making BMS-763534 a valuable compound in the study of stress-related disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
CRF1 antagonists: Other compounds in this category include those with similar pyrazinone structures and receptor binding properties.
Uniqueness
BMS-763534 stands out due to its high affinity and selectivity for the corticotropin-releasing factor/hormone receptor 1. Its unique structure allows for potent inhibition of the receptor, making it a valuable tool in both research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C18H21ClF2N4O3 |
|---|---|
Poids moléculaire |
414.8 g/mol |
Nom IUPAC |
5-chloro-1-[(1S)-1-cyclopropyl-2-methoxyethyl]-3-[[6-(difluoromethoxy)-2,5-dimethylpyridin-3-yl]amino]pyrazin-2-one |
InChI |
InChI=1S/C18H21ClF2N4O3/c1-9-6-12(10(2)22-16(9)28-18(20)21)23-15-17(26)25(7-14(19)24-15)13(8-27-3)11-4-5-11/h6-7,11,13,18H,4-5,8H2,1-3H3,(H,23,24)/t13-/m1/s1 |
Clé InChI |
CBVDPVDNACOCTI-CYBMUJFWSA-N |
SMILES isomérique |
CC1=CC(=C(N=C1OC(F)F)C)NC2=NC(=CN(C2=O)[C@H](COC)C3CC3)Cl |
SMILES canonique |
CC1=CC(=C(N=C1OC(F)F)C)NC2=NC(=CN(C2=O)C(COC)C3CC3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






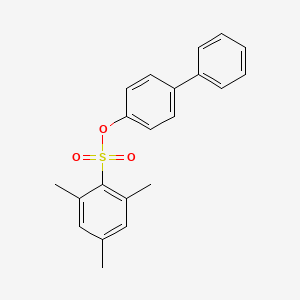
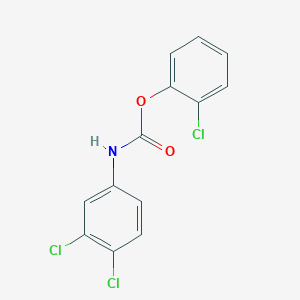
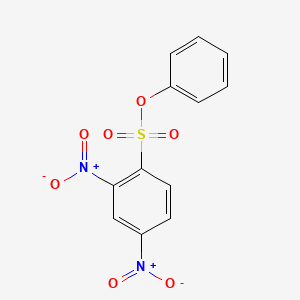
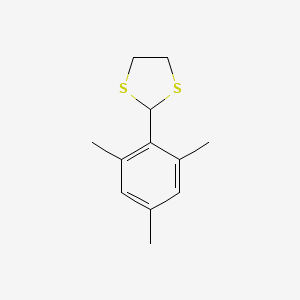

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide](/img/structure/B11941387.png)
